4-(3,5-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

4-(3,5-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-43-8, MFCD19706368) is a synthetic spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class, characterized by a 3,5-difluorobenzoyl moiety at the N4 position and an N8-ethyl substituent. This compound is not associated with any publicly disclosed clinical development program or published target-specific biological dataset in the primary literature, functioning instead as a research tool compound supplied within commercial screening libraries.

Molecular Formula C17H20F2N2O4
Molecular Weight 354.35 g/mol
CAS No. 1326808-43-8
Cat. No. B6349044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326808-43-8
Molecular FormulaC17H20F2N2O4
Molecular Weight354.35 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C17H20F2N2O4/c1-2-20-5-3-17(4-6-20)21(14(10-25-17)16(23)24)15(22)11-7-12(18)9-13(19)8-11/h7-9,14H,2-6,10H2,1H3,(H,23,24)
InChIKeyQHNZEKQYNQUFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-43-8): Core Identity and Screening Library Context


4-(3,5-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-43-8, MFCD19706368) is a synthetic spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class, characterized by a 3,5-difluorobenzoyl moiety at the N4 position and an N8-ethyl substituent [1]. This compound is not associated with any publicly disclosed clinical development program or published target-specific biological dataset in the primary literature, functioning instead as a research tool compound supplied within commercial screening libraries . Its presence across major supplier catalogs marks it as a distinct chemical entity within a broader spirocyclic carboxylic acid analog series, where differentiation hinges on the specific fluorination pattern, which is a critical parameter in medicinal chemistry campaigns targeting metabolic stability and target binding optimization [2].

The Inadmissibility of Analog Swapping in the 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Class: A Fluorination-Dependent Conformational and Electronic Landscape


Within the shared 8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold, seemingly minor alterations to the benzoyl substituent's fluorination pattern produce discretely different chemical entities with non-interchangeable properties [1]. The substitution of a benzoyl moiety with a 3,5-difluorobenzoyl group at the N4 position significantly alters the electron density distribution across the spirocyclic core, modifies the rotational freedom and preferred dihedral angle of the aryl ring, and adjusts crucial physicochemical parameters like lipophilicity (XLogP3) and topological polar surface area (TPSA) compared to non-fluorinated, mono-fluorinated, or differently difluorinated analogs [2]. This chemical distinctiveness dictates that any Structure-Activity Relationship (SAR) or pharmacological observation made for one fluorination isomer cannot be assumed for another without explicit confirmatory data, making generic substitution a scientifically unsound practice for purposes of target validation, lead optimization, or hit confirmation.

Quantitative Differentiation Guide for 4-(3,5-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid: A Structure- and Property-Based Comparator Analysis


Fluorine Substitution Pattern: 3,5-Difluoro vs. Non-Fluorinated Analog

The 3,5-difluorobenzoyl substitution on the target compound introduces two fluorine atoms in a symmetrical meta arrangement relative to the carbonyl carbon, which is a crucial structural feature absent in the non-fluorinated analog 4-Benzoyl-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326813-83-5) [1]. This symmetrical fluorination is a well-validated tactic in medicinal chemistry to enhance metabolic oxidative stability by blocking potential sites of CYP450-mediated hydroxylation on the phenyl ring, while simultaneously increasing the electron-withdrawing character of the benzoyl group, which can modulate the reactivity of the proximal amide bond and the overall molecular dipole moment [2].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Regioisomeric Differentiation: 3,5-Difluoro vs. 2,4-Difluoro Substitution Pattern

The target compound's 3,5-difluorobenzoyl group presents a distinctive symmetrical 'meta-meta' fluorine arrangement, setting it apart from its regioisomer, 4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-48-9), which bears fluorine atoms at the sterically and electronically different 'ortho-para' positions [1]. This regiochemical difference is predicted to result in a distinct conformational profile, as the 2-fluoro substituent can engage in significant steric interactions with the amide carbonyl group, potentially altering the preferred dihedral angle of the benzoyl ring and consequently the spatial orientation of the 4-fluoro substituent [2]. These conformational biases can lead to non-equivalent presentations of pharmacophoric features to biological targets.

Medicinal Chemistry Isomerism Electronics

Mono-Fluoro vs. Di-Fluoro Distinction: Impact on Lipophilicity and Hydrogen Bond Acceptor Capacity

A direct computable comparison exists between the target compound (3,5-difluoro) and its mono-fluorinated analog, 8-Ethyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-65-4), highlighting key property differences [1]. The addition of a second fluorine atom shifts the XLogP3 values by approximately +0.1 units (target: -0.6 vs. comparator: -0.7) and increases the Hydrogen Bond Acceptor count by 1 (target: 7 vs. comparator: 6), reflecting a subtly enhanced capacity for lipophilic interactions alongside a greater potential for polar interactions [1]. This showcases how the stepwise introduction of fluorine finely tunes the molecular property balance.

ADME Lipophilicity Hydrogen Bonding

Electronic Effect Differentiation: 3,5-Difluoro vs. 3,5-Dinitro Analog

A critical differentiator from its 3,5-dinitro analog, 4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-47-2), lies in the nature of the electron-withdrawing group [1]. The strong electron-withdrawing capacity of the nitro group (-M and -I effects) is substantially more potent and carries a higher risk of non-specific reactivity and potential for forming toxic metabolites compared to the more controlled and metabolically robust electron-withdrawing effect of the fluoro substituent [2]. This makes the 3,5-difluoro variant a more desirable scaffold for drug discovery screens aiming for lead-like properties.

Electronics Reactivity Safety

Recommended Application Scenarios for 4-(3,5-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Grounded in Differentiation Evidence


Scaffold-Based Lead Optimization Requiring Defined Meta-Fluorine SAR

This compound serves as a precise starting point or control in SAR campaigns exploring the impact of symmetrical meta-fluorination on a benzoyl-spiropiperidine scaffold. When a lead series shows promise with a 3,5-difluoro pattern, this specific compound (and not its 2,4-difluoro or mono-fluoro analogs) provides the exact electronic and steric fingerprint needed for consistent SAR expansion, as demonstrated by its distinct XLogP3 and HBA profile compared to mono-fluorinated analogs [1]. Its use ensures that observed downstream biological effects can be attributed to the 3,5-difluoro motif without confounding conformational biases from ortho-substituents.

Screening Library Diversity Set for Halogen-Enriched Compound Collections

As a distinct regioisomer with a unique 3,5-difluorobenzoyl moiety, this compound is a valuable addition to halogen-enriched diversity sets used in phenotypic or target-based screens . Its procurement is justified over the 2,4-difluoro analog to ensure complete representation of the difluorobenzoyl regioisomeric space, thereby maximizing the chance of capturing a regioisomer-specific hit that might be missed by a non-systematic library collection .

Negative Control Proxy for Nitroaromatic Probes in Electron-Demand Studies

When a research program utilizes a 3,5-dinitrobenzoyl-based probe to study strong electron-withdrawing effects on a biological system, this 3,5-difluoro compound can function as a more lead-like control possessing a significantly weaker electron pull [2]. This application scenario leverages the clear electronic difference between fluoro and nitro substituents to delineate structure-driven reactivity from target-specific pharmacology.

Biophysical and Crystallographic Fragment Elaboration

Given the spirocyclic core's known utility in generating rigid, three-dimensional fragments for biophysical screening, this compound can be directly employed in crystallographic or NMR-based fragment elaboration studies where the electron density of the 3,5-difluorophenyl ring can aid in unambiguous electron density map fitting and the fluorine atoms can serve as probes for 19F NMR-based binding assays, advantages not offered by its non-fluorinated precursor [1].

Quote Request

Request a Quote for 4-(3,5-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.